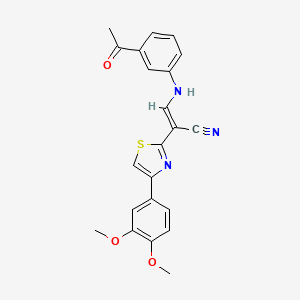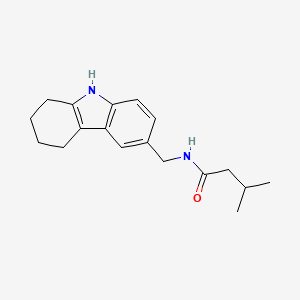
3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are heterocyclic aromatic organic compounds, and this particular derivative features a carbazole core with a butanamide group and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the carbazole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically require acidic conditions and elevated temperatures.
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides, in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, and may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Carbazole: The parent compound, carbazole, is structurally similar but lacks the butanamide and methyl groups.
Indole derivatives: Other indole derivatives, such as tryptophan and serotonin, share structural similarities with carbazole derivatives.
Tetrahydrocarbazole: This compound is a reduced form of carbazole, lacking the double bonds in the ring structure.
Uniqueness: 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide group. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
3-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12(2)9-18(21)19-11-13-7-8-17-15(10-13)14-5-3-4-6-16(14)20-17/h7-8,10,12,20H,3-6,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFDNGMBMNSBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-ethyl-8,8-dimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-h]chromen-5-yl}oxy)acetic acid](/img/structure/B2991328.png)
![N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2991329.png)
![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2991331.png)
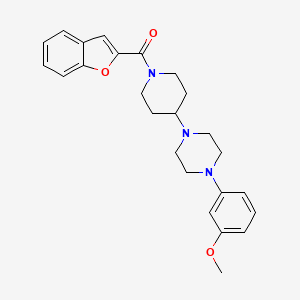
![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)
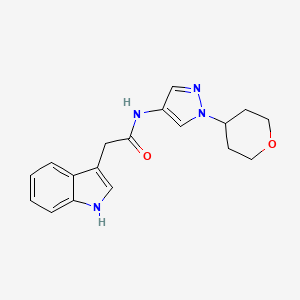

![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)
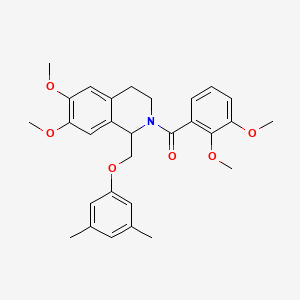
![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2991344.png)
![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)
![6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2991346.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2991347.png)
